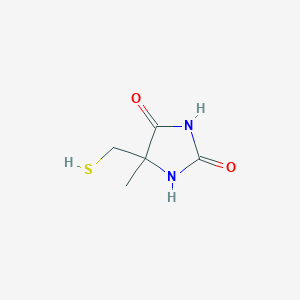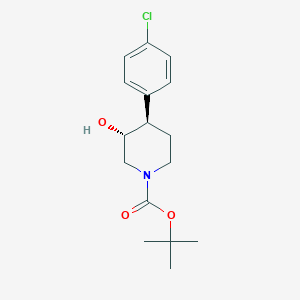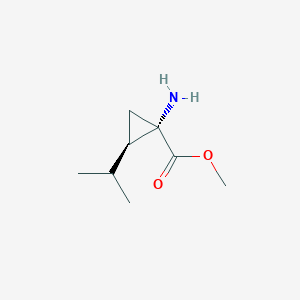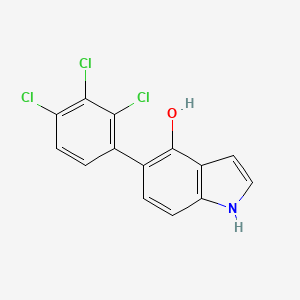
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a hydroxy group at the 4th position and a trichlorophenyl group at the 5th position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(2,3,4-trichlorophenyl)indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 2,3,4-trichlorophenylhydrazine and a suitable ketone or aldehyde precursor.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-5-(2,3,4-trichlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Formation of 4-oxo-5-(2,3,4-trichlorophenyl)indole.
Reduction: Formation of 4-hydroxy-5-(2,3,4-trichlorophenyl)indoline.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-(2,3,4-trichlorophenyl)indole involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyindole: Lacks the trichlorophenyl group, resulting in different chemical and biological properties.
5-(2,3,4-Trichlorophenyl)indole:
4-Hydroxy-5-phenylindole: Contains a phenyl group instead of a trichlorophenyl group, leading to variations in its chemical behavior.
Uniqueness: 4-Hydroxy-5-(2,3,4-trichlorophenyl)indole is unique due to the presence of both the hydroxy and trichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H8Cl3NO |
|---|---|
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
5-(2,3,4-trichlorophenyl)-1H-indol-4-ol |
InChI |
InChI=1S/C14H8Cl3NO/c15-10-3-1-7(12(16)13(10)17)8-2-4-11-9(14(8)19)5-6-18-11/h1-6,18-19H |
InChI-Schlüssel |
KZYLGXRENCUNCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C=C3)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


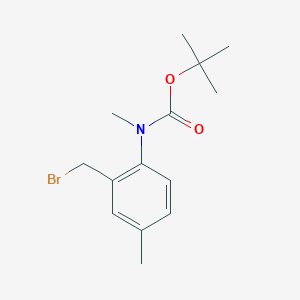
![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)
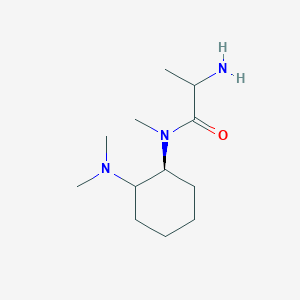
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)

